1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide
Description
Properties
Molecular Formula |
C9H15N5O |
|---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
1-amino-3-(1,2,4-triazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C9H15N5O/c10-8(15)9(11)3-1-2-7(4-9)14-6-12-5-13-14/h5-7H,1-4,11H2,(H2,10,15) |
InChI Key |
RCAVMNYTPJFZRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)(C(=O)N)N)N2C=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Cyclohexane Core Functionalization
The cyclohexane backbone is typically functionalized via Mannich-type reactions or ring-opening alkylation of bicyclic intermediates. For example:
- Reductive amination of cyclohexanone derivatives with ammonium acetate in ethanol under hydrogen (5–10 atm) yields 1-aminocyclohexane precursors.
- Nucleophilic substitution at the 3-position is achieved using 1H-1,2,4-triazole with K₂CO₃ in DMF at 80–100°C, introducing the triazole moiety.
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| 1 | Cyclohexanone, NH₄OAc, H₂ (5 atm), Pd/C | 78% | Selective exo-amine formation |
| 2 | 1H-1,2,4-triazole, K₂CO₃, DMF, 80°C | 65% | Requires anhydrous conditions |
Carboxamide Installation
The carboxamide group is introduced via acyl chloride coupling or carbodiimide-mediated amidation :
- Schotten-Baumann reaction : Treating 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane with cyclohexanecarbonyl chloride in CH₂Cl₂/DIPEA (0°C to RT) provides the carboxamide.
- EDC/HOBt activation : Carboxylic acid intermediates are activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with NH₃ gas.
Optimization Note : Using DIPEA as a base improves yields (72–85%) by mitigating side reactions.
Triazole Ring Construction
The 1,2,4-triazole ring is synthesized via cyclocondensation or Gewald-type reactions :
- Cyclocondensation : Ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with 1-phenylbutane-1,3-dione in acetic acid under reflux, followed by chlorination with SOCl₂ to form acyl chloride intermediates.
- Microwave-assisted synthesis : Aminoguanidine hydrochloride reacts with succinic anhydride and amines under microwave irradiation (120°C, 30 min), achieving 40–50% yields.
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Conventional | Acetic acid, reflux, 6 h | 55% | Scalable |
| Microwave | 120°C, 30 min, DIPEA | 48% | Reduced reaction time |
Purification and Characterization
Final products are purified via:
- Recrystallization : Ethanol/ethyl acetate/cyclohexane mixtures yield >95% purity.
- Acid salt formation : Hydrochloride salts are precipitated using HCl in diethyl ether, enhancing crystallinity.
- ¹H NMR (DMSO-d₆): δ 1.45–2.10 (m, 6H, cyclohexane), 3.20 (s, 1H, NH₂), 7.80 (s, 1H, triazole-H).
- HRMS : [M+H]⁺ calcd for C₁₀H₁₆N₅O: 238.1304; found: 238.1306.
Comparative Analysis of Methods
| Parameter | Acyl Chloride Coupling | Carbodiimide Activation |
|---|---|---|
| Yield | 65–72% | 70–85% |
| Purity | 92–95% | 95–98% |
| Scalability | Moderate | High |
| Cost | Low (SOCl₂) | High (EDC/HOBt) |
Critical Insight : Microwave-assisted methods reduce reaction times but require specialized equipment.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted triazole compounds.
Scientific Research Applications
1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including antifungal agents, anticancer drugs, and enzyme inhibitors.
Agrochemicals: The compound is utilized in the development of herbicides, fungicides, and insecticides.
Material Science: It serves as a precursor for the production of new functional materials such as polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways . The compound’s ability to inhibit certain enzymes or disrupt cellular processes makes it effective in its applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Variations
1-(1H-Tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide
- Structure : Replaces the 1,2,4-triazole with a tetrazole ring and introduces a trifluoromethylphenyl substituent.
- Key Differences: Heterocycle: Tetrazole (5-membered, 4 nitrogen atoms) vs. triazole (5-membered, 3 nitrogen atoms). Tetrazoles exhibit distinct electronic properties and metabolic stability .
- Molecular Weight : 355.3 g/mol (calculated from formula in ).
- Implications : The trifluoromethyl group may improve bioavailability, while tetrazole’s metabolic resistance could prolong activity compared to triazole derivatives.
β-(1,2,4-Triazol-1-yl)-L-Alanine and Derivatives
- Structure: Amino acid derivatives with triazole substituents, e.g., methyl 2-(bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)-propanoate .
- Key Differences: Backbone: Linear amino acid vs. cyclohexane. Functionality: Carboxylate esters vs. carboxamide.
- Biological Role: Metabolites of fungicides (e.g., myclobutanil) and herbicides (e.g., 3-amino-1,2,4-triazole) .
Functional Group Modifications
2-(1H-1,2,4-Triazol-1-yl)cyclohexan-1-amine
- Structure : Lacks the carboxamide group but retains the cyclohexane-triazole core.
- Key Differences: Substituent Position: Amino group at position 2 vs. position 3 in the target compound. Functional Groups: Primary amine vs. carboxamide.
Research Findings and Data Tables
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas.
Critical Analysis and Gaps
- Structural-Activity Relationships (SAR) : The carboxamide group in the target compound likely improves target binding compared to amine-only analogs (e.g., 2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-amine) .
- Direct biological data for the target compound remains absent.
- Research Needs : Screening using fluorometric methods (e.g., Alamar Blue ) could clarify antifungal activity. Comparative pharmacokinetic studies with tetrazole analogs are also warranted.
Biological Activity
1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide, a compound with the CAS number 1504136-03-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article outlines its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
The molecular formula of 1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide is , with a molecular weight of 210.23 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₄O₂ |
| Molecular Weight | 210.23 g/mol |
| CAS Number | 1504136-03-1 |
Anticancer Properties
Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer activity. The presence of the triazole moiety enhances interactions with various cellular targets, leading to antiproliferative effects against cancer cell lines.
In a study evaluating the biological activity of triazole derivatives, it was found that compounds similar to 1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide demonstrated potent activity against multiple cancer types. Notably, the compound's structure allows it to mimic urea bioisosteres, improving solubility and bioavailability while reducing aggregation tendencies .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzyme Activities : Triazole derivatives often inhibit enzymes involved in cancer progression.
- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells.
- Antiangiogenic Effects : Some studies suggest that triazole derivatives can inhibit the formation of new blood vessels (angiogenesis), which is critical for tumor growth .
Case Studies
A series of case studies have highlighted the efficacy of triazole-containing compounds in clinical settings:
- Study on Antiproliferative Activity :
- Mechanistic Insights :
- Comparative Analysis :
Q & A
Q. What are the key synthetic steps and reaction conditions for 1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide?
The synthesis typically involves:
Cyclohexane Carboxamide Core Formation : Cyclohexane derivatives are functionalized via carboxamide coupling using reagents like EDCI/HOBt in solvents such as DMF or dichloromethane (DCM) .
Tetrazole Ring Introduction : A 1,2,4-triazole moiety is introduced via nucleophilic substitution or cycloaddition reactions under controlled pH (6.5–7.5) and temperature (60–80°C) .
Amino Group Protection/Deprotection : Protecting groups (e.g., acetyl) are used to prevent side reactions, followed by deprotection using acidic/basic conditions .
Q. Key Optimization Parameters :
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF/DCM | Enhances solubility and reaction kinetics |
| Temperature | 60–80°C | Higher temps favor cyclization |
| pH | 6.5–7.5 | Minimizes hydrolysis |
Q. How is the molecular structure of this compound validated?
Advanced analytical techniques are employed:
- X-ray Crystallography : Resolves 3D configuration, particularly the chair conformation of the cyclohexane ring and triazole orientation .
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., amino and triazole protons resonate at δ 2.5–3.5 ppm and δ 8.5–9.5 ppm, respectively) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 251.13) .
Q. How does the compound’s stability vary under different storage/experimental conditions?
Stability studies involve:
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C.
- pH-Dependent Hydrolysis : Incubation in buffers (pH 2–10) with HPLC monitoring reveals optimal stability at pH 6–7 .
- Light Sensitivity : UV-Vis spectroscopy detects photodegradation under UV light, necessitating amber vials for storage .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Continuous-flow synthesis (CFS) improves scalability:
- Microreactor Advantages : Enhanced heat/mass transfer reduces side reactions (e.g., hydrolysis) and achieves >85% yield .
- Solvent Selection : DCM/water biphasic systems in CFS improve separation efficiency .
- Catalyst Screening : Immobilized catalysts (e.g., Pd/C) reduce metal leaching and enable reuse .
Q. What computational methods predict the compound’s bioactivity?
- Molecular Dynamics (MD) Simulations : Model interactions with enzyme active sites (e.g., COX-2 inhibition) .
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions .
- QSAR Modeling : Correlates substituent effects (e.g., triazole position) with biological activity using datasets from PubChem .
Q. How to resolve contradictions in reported biological activity data?
Contradictions (e.g., variable IC values) require:
Assay Standardization : Use uniform protocols (e.g., ATP-based kinase assays) .
Metabolite Screening : LC-MS/MS identifies degradation products that may interfere with activity .
Cellular vs. Cell-Free Systems : Compare results in both to distinguish target-specific vs. off-target effects .
Q. What strategies are used to design in vitro/in vivo studies for this compound?
- In Vitro :
- In Vivo :
Q. How can structural analogs improve structure-activity relationship (SAR) studies?
| Substituent Modification | Observed Effect | Reference |
|---|---|---|
| Triazole to Tetrazole | Increased enzyme affinity (ΔΔG = -2.3 kcal/mol) | |
| Amino Group Alkylation | Reduced cytotoxicity (EC ↑ 40%) | |
| Cyclohexane Ring Fluorination | Enhanced metabolic stability (t ↑ 2.5x) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
